REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].C(N(CC)CC)C.[O:12]1[CH2:17][CH2:16][N:15]([C:18]2[N:23]=[C:22]([CH2:24][CH2:25][CH3:26])[N:21]=[C:20]([NH:27][CH2:28][CH2:29][OH:30])[N:19]=2)[CH2:14][CH2:13]1>ClCCl>[C:1]([O:30][CH2:29][CH2:28][NH:27][C:20]1[N:19]=[C:18]([N:15]2[CH2:14][CH2:13][O:12][CH2:17][CH2:16]2)[N:23]=[C:22]([CH2:24][CH2:25][CH3:26])[N:21]=1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
13.4 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NCCO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for one hour at 5° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The addition of these two reagents
|
Type
|
WAIT
|
Details
|
for 12 hours at room temperature
|
Duration
|
12 h
|
Type
|
WASH
|
Details
|
The reaction mixture is washed successively with an aqueous solution of sodium bicarbonate and with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
It is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue crystallizes in a mixture of toluene-hexane 1:2
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is first purified by chromatography on silica (eluent: 95:5 (v/v) dichloromethane-ethanol)
|
Type
|
CUSTOM
|
Details
|
is then finally recrystallized from a mixture of toluene-hexane 1:1
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCNC1=NC(=NC(=N1)N1CCOCC1)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |